molecular formula C10H5BrINO2 B13665315 7-Bromo-3-iodoquinoline-2-carboxylic acid

7-Bromo-3-iodoquinoline-2-carboxylic acid

Katalognummer: B13665315
Molekulargewicht: 377.96 g/mol
InChI-Schlüssel: FDTVFZGQLKQSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-iodoquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5BrINO2 and a molecular weight of 377.96 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a quinoline ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodoquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the bromination and iodination of quinoline-2-carboxylic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-iodoquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-iodoquinoline-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-3-iodoquinoline-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group may influence its binding affinity and reactivity with biological molecules, potentially affecting enzyme activity, protein interactions, and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromoquinoline-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    3-Iodoquinoline-2-carboxylic acid: Lacks the bromine atom, which may affect its chemical properties and reactivity.

    7-Chloro-3-iodoquinoline-2-carboxylic acid: Substitution of bromine with chlorine, which may alter its reactivity and biological activity.

Eigenschaften

Molekularformel

C10H5BrINO2

Molekulargewicht

377.96 g/mol

IUPAC-Name

7-bromo-3-iodoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrINO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15)

InChI-Schlüssel

FDTVFZGQLKQSRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC(=C(C=C21)I)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.